

In-Depth Technical Guide: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

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Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1352478

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CAS Number: 67081-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of **1-[4-(Trifluoromethyl)phenyl]propan-1-ol**. The inclusion of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and as a building block in the synthesis of complex organic molecules.^{[1][2]}

Physicochemical and Safety Data

1-[4-(Trifluoromethyl)phenyl]propan-1-ol is a secondary alcohol featuring a propyl chain and a benzene ring substituted with a trifluoromethyl group at the para position. This substitution is known to enhance metabolic stability and binding affinity in drug candidates.^[2]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	67081-98-5	
Molecular Formula	C ₁₀ H ₁₁ F ₃ O	PubChem[3]
Molecular Weight	204.19 g/mol	PubChem[3]
Appearance	Not specified; likely a liquid or low-melting solid	General chemical knowledge
Storage Temperature	2-8°C under an inert atmosphere	Supplier Data[4]

Table 2: Safety and Hazard Information

Hazard Statement	GHS Code	Description
Skin Irritation	H315	Causes skin irritation.
Serious Eye Irritation	H319	Causes serious eye irritation.
Respiratory Irritation	H335	May cause respiratory irritation.

Source: SynQuest Labs Safety
Data Sheet

Synthesis Protocols

The synthesis of **1-[4-(trifluoromethyl)phenyl]propan-1-ol** can be achieved through two primary and reliable synthetic routes: the Grignard reaction utilizing an organomagnesium reagent, or the reduction of the corresponding ketone.

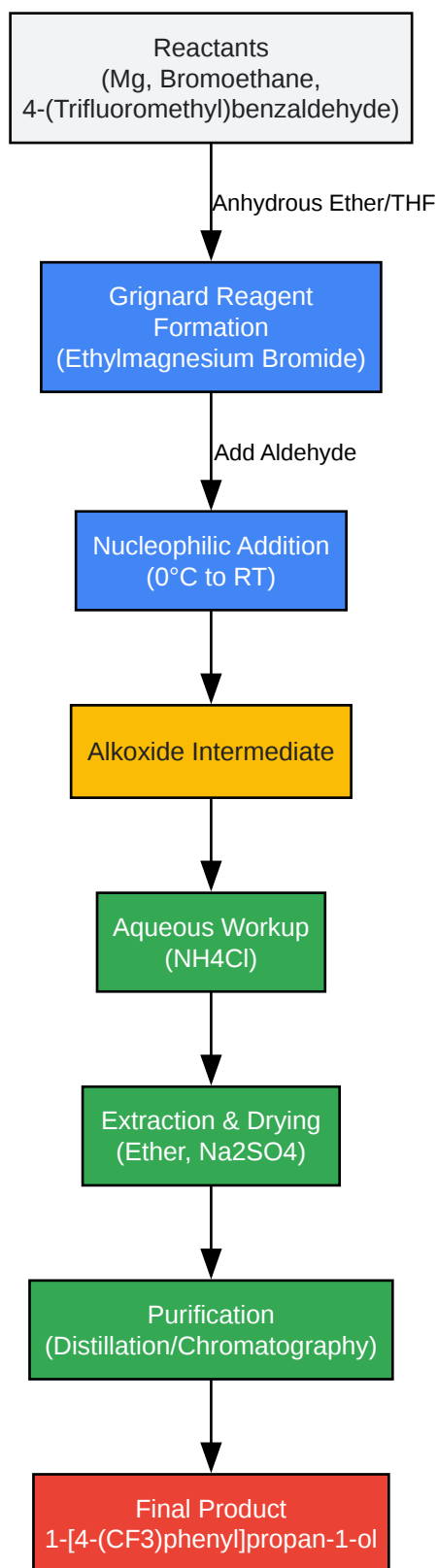
Method 1: Grignard Reaction

This method involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. The ethyl Grignard reagent, ethylmagnesium bromide, is a common choice for this transformation.

Experimental Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromoethane solution to the magnesium. Once the reaction initiates (indicated by heat evolution and bubbling), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
- **Reaction with Aldehyde:** Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath. Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature below 10°C.
- **Workup:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) with cooling.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Grignard Synthesis Workflow



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Caption: Workflow for the synthesis via Grignard reaction.

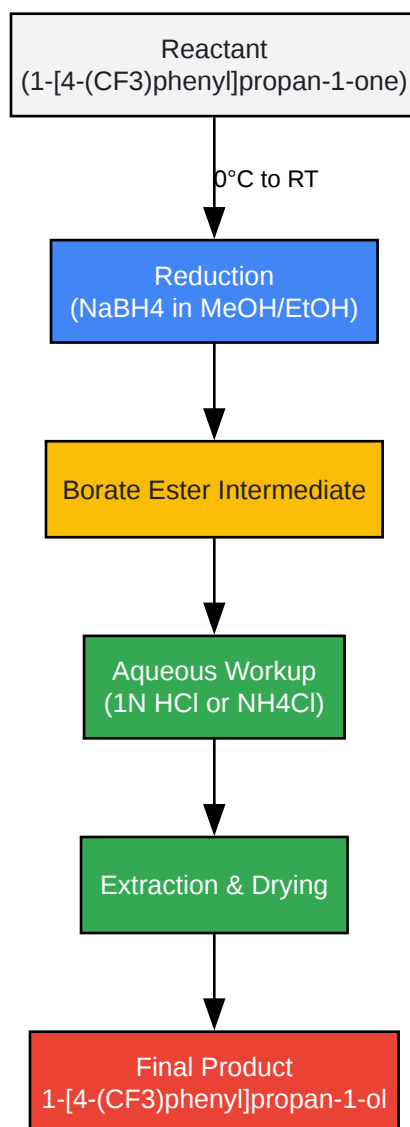
Method 2: Reduction of Ketone

This approach involves the reduction of the ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-1-one, to the desired secondary alcohol using a mild reducing agent like sodium borohydride (NaBH_4). This method is often preferred for its operational simplicity and high selectivity for carbonyl groups.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 equivalent) in a suitable protic solvent such as methanol (MeOH) or ethanol (EtOH).
- **Reduction:** Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH_4) (1.2 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
- **Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
- **Workup:** Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1N HCl) or a saturated aqueous solution of ammonium chloride (NH_4Cl) at 0°C to neutralize excess NaBH_4 and decompose the borate ester intermediate.
- **Extraction and Purification:** Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Diagram 2: Ketone Reduction Workflow



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Caption: Workflow for the synthesis via ketone reduction.

Spectroscopic Characterization

Detailed spectral analysis is crucial for the structural confirmation of the synthesized compound. While a comprehensive public dataset for this specific molecule is not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons (Ar-H): Two doublets in the range of δ 7.4-7.7 ppm, characteristic of a para-substituted benzene ring.- Methine Proton (-CHOH): A triplet or quartet around δ 4.7-5.0 ppm.- Methylene Protons (-CH₂-): A multiplet (quartet of doublets or similar) in the range of δ 1.6-1.9 ppm.- Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm.- Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.
^{13}C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Signals between δ 125-148 ppm. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.- Trifluoromethyl Carbon (-CF₃): A quartet around δ 124 ppm ($^1\text{J}_{\text{C-F}} \approx 272$ Hz).- Methine Carbon (-CHOH): A signal around δ 70-75 ppm.- Methylene Carbon (-CH₂-): A signal around δ 30-35 ppm.- Methyl Carbon (-CH₃): A signal around δ 10-15 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.- C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ region.- C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.- C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.- C-O Stretch (Secondary Alcohol): A strong band around 1100-1125 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 204.- Key Fragments: Loss of an ethyl group ([M-29]⁺) to give a peak at m/z = 175. Loss of water ([M-18]⁺) is also possible for alcohols. Further fragmentation of the aromatic ring and side chain would be expected.

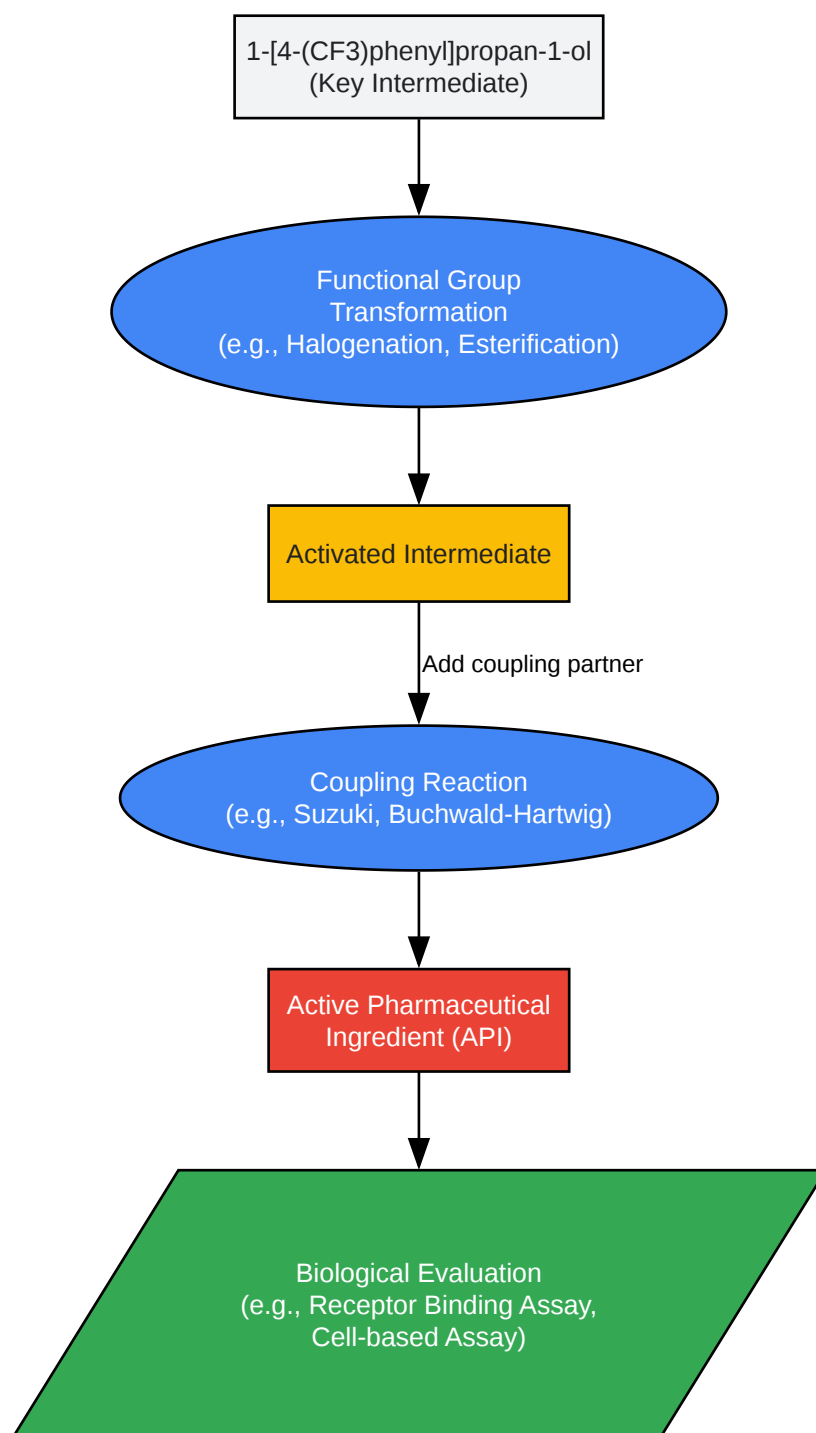
Applications in Research and Drug Development

Currently, there is limited publicly available information detailing specific biological activities or established signaling pathway interactions for **1-[4-(Trifluoromethyl)phenyl]propan-1-ol** itself. However, compounds with the (trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry. The trifluoromethyl group is a bioisostere for other groups and can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [\[1\]](#)[\[2\]](#)

This compound serves as a valuable chiral intermediate for the synthesis of more complex, biologically active molecules. For instance, derivatives of similar structures have been evaluated for various therapeutic applications, including as potential antifungal agents or receptor antagonists.[\[5\]](#)[\[6\]](#) Its utility lies in providing a foundational scaffold that can be further elaborated to target specific biological pathways.

Given the absence of a defined signaling pathway for the title compound, a logical diagram representing its role as a synthetic intermediate is presented below.

Diagram 3: Role as a Synthetic Intermediate



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Caption: Use in the synthetic pathway to an active molecule.

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